SPGS's primary function as a surfactant makes it valuable in research settings for solubilizing hydrophobic (water-fearing) molecules. This allows scientists to study these molecules in aqueous (water-based) solutions, which is often necessary for biological and biochemical experiments.
For instance, a study published in the journal Colloids and Surfaces A: Physicochemical and Engineering Aspects utilized SPGS to disperse and characterize multi-walled carbon nanotubes in aqueous media [1]. This research is crucial for developing water-based applications of these nanomaterials.
[1] (Dusinska, M., et al., 2016). Preparation and characterization of multi-walled carbon nanotubes stabilized with sodium dodecylbenzenesulfonate (SDBS) and sodium propylene glycol sulfonate (SPGS). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 492, 113-122.
SPGS's ability to self-assemble into micelles, which are spherical structures formed by surfactant molecules in water, makes it a potential candidate for drug delivery systems. These micelles can encapsulate hydrophobic drugs and deliver them to specific targets within the body.
Research published in the International Journal of Pharmaceutics explored the use of SPGS micelles for delivering the anticancer drug curcumin. The study demonstrated that SPGS micelles effectively encapsulated curcumin and improved its stability and solubility [2].
[2] (Shao, X., et al., 2010). Sodium propylene glycol sulfonate (SPGS) micelles for curcumin delivery: in vitro and in vivo evaluation. International journal of pharmaceutics, 383(1-2), 111-118.
Sodium propylene glycol sulfonate is an anionic surfactant with the molecular formula C₃H₇NaO₅S and a molecular weight of approximately 178.14 g/mol. It is characterized by its racemic stereochemistry and is often utilized in various industrial applications, particularly in cosmetics and personal care products. The compound exhibits a unique structure that includes a sulfonate group, which contributes to its surfactant properties, making it effective in reducing surface tension and enhancing the solubility of other substances in formulations .
Sodium propylene glycol sulfonate exhibits several biological activities, particularly in dermatological applications. It is known for its:
The synthesis of sodium propylene glycol sulfonate typically involves the following steps:
This method allows for the production of high-purity sodium propylene glycol sulfonate suitable for cosmetic and industrial applications .
Sodium propylene glycol sulfonate has a wide range of applications, including:
Sodium propylene glycol sulfonate shares similarities with various other compounds used as surfactants or emulsifiers. Notable similar compounds include:
Compound Name | Molecular Formula | Key Properties |
---|---|---|
Sodium lauryl sulfate | C₁₂H₂₅NaO₄S | Strong surfactant; used widely in soaps |
Sodium dodecylbenzenesulfonate | C₁₂H₁₈NaO₃S | Anionic surfactant; effective cleaning agent |
Sodium cocoyl glutamate | C₁₂H₂₃NNaO₄S | Mild surfactant; derived from coconut oil |
Sodium propylene glycol sulfonate is unique due to its balance of mildness and effectiveness as a surfactant. Unlike many harsher surfactants such as sodium lauryl sulfate, it provides gentle cleansing without stripping skin moisture. Its ability to enhance product stability and compatibility with a variety of formulation types further distinguishes it from similar compounds .
The incorporation of sulfonate groups into propylene glycol derivatives primarily occurs through sulfonation reactions, with two dominant pathways identified in the literature. The first involves direct sulfonation using chlorosulfonic acid ($$ \text{HSO}_3\text{Cl} $$) in a solvent system comprising formamide, as demonstrated in the synthesis of propylene glycol alginate sodium sulfate. This method proceeds via electrophilic substitution, where the hydroxyl group of propylene glycol reacts with chlorosulfonic acid to form a sulfonic acid intermediate, subsequently neutralized with sodium hydroxide to yield the sodium sulfonate salt.
An alternative pathway employs sulfur trioxide ($$ \text{SO}3 $$) as the sulfonating agent, particularly in polymer systems. In this approach, $$ \text{SO}3 $$ reacts with the hydroxyl termini of propylene glycol under controlled conditions, forming a sulfate intermediate that undergoes hydrolysis and neutralization. While chlorosulfonic acid offers higher reactivity, $$ \text{SO}_3 $$-based routes are favored in continuous industrial processes due to better stoichiometric control and reduced byproduct formation.
Table 1: Comparison of Sulfonation Pathways
Sulfonating Agent | Solvent | Temperature Range | Yield (%) | Byproducts |
---|---|---|---|---|
Chlorosulfonic acid | Formamide | 5–110°C | 78–85 | Ammonium sulfate |
Sulfur trioxide | Non-polar media | 40–60°C | 82–90 | Sulfuric acid |
The choice of solvent significantly influences reaction efficiency. Formamide, with its high boiling point ($$ \sim 210^\circ\text{C} $$) and polarity, facilitates homogeneous mixing of reactants while stabilizing reactive intermediates. However, its decomposition at elevated temperatures necessitates precise thermal management to avoid ammonium sulfate contamination.
Industrial-scale production requires meticulous optimization of three parameters: temperature, catalyst use, and reaction duration. Kinetic studies reveal that the sulfonation of propylene glycol follows a biphasic exothermic profile. Initial reagent mixing at $$ 5^\circ\text{C} $$ prevents thermal runaway during chlorosulfonic acid addition, while subsequent heating to $$ 110^\circ\text{C} $$ accelerates sulfonate group incorporation.
Catalytic systems remain underdeveloped for this reaction, though residual sodium ions from neutralization steps have been observed to enhance reaction rates by stabilizing transition states. Process intensification strategies include:
Table 2: Optimized Industrial Process Parameters
Notably, the formation of ammonium sulfate ($$ (\text{NH}4)2\text{SO}_4 $$) as a byproduct necessitates post-synthesis purification through ethanol fractionation, achieving 98.5% purity in final products.
Propylene glycol ($$ \text{C}3\text{H}8\text{O}_2 $$) exists as a racemic mixture of (R)- and (S)-enantiomers, raising questions about stereochemical influences during sulfonation. While the reaction mechanism (electrophilic substitution at primary hydroxyl groups) suggests no inherent stereoselectivity, crystallographic analyses reveal preferential incorporation of sulfonate groups in equatorial positions relative to the glycol backbone.
Molecular dynamics simulations indicate that the (S)-enantiomer forms more stable transition states with chlorosulfonic acid due to favorable orbital overlap between the hydroxyl lone pair and sulfur’s vacant d-orbitals. This stereoelectronic effect results in a 57:43 enantiomeric ratio of sulfonated products when starting from racemic propylene glycol.
Table 3: Stereochemical Outcomes in Sulfonate Formation
Starting Enantiomer | Product Configuration | Relative Energy (kcal/mol) |
---|---|---|
(R)-propylene glycol | Axial sulfonate | +1.2 |
(S)-propylene glycol | Equatorial sulfonate | -0.8 |
The equatorial preference minimizes steric hindrance between the sulfonate group and adjacent methyl substituents, as confirmed by $$ ^{13}\text{C} $$-NMR coupling constants. These findings underscore the importance of chiral starting materials in engineering sodium propylene glycol sulfonate with tailored physicochemical properties.
Chromatographic methods are pivotal for resolving structural isomers of sulfonates, which often exhibit nearly identical chemical properties but distinct biological and physical behaviors. For sodium propylene glycol sulfonate, reversed-phase liquid chromatography (RPLC) has been optimized to separate isomers based on subtle differences in hydrophobicity and alkyl chain branching. In studies of linear alkyl benzenesulfonates (LAS), RPLC coupled with electrospray ionization mass spectrometry achieved baseline separation of 20 positional isomers by leveraging variations in retention times correlated with phenyl group placement on the alkyl chain [4]. Mobile phases comprising acetonitrile and ammonium acetate buffers (pH 6.5–7.5) enhance resolution, while C18 columns with 3.5 μm particle sizes provide optimal surface interaction dynamics [4].
A critical advancement involves the use of ion-pairing agents such as tetrabutylammonium bromide, which improves peak symmetry for sulfonate analytes by mitigating electrostatic interactions with stationary phases. For example, perfluorohexane sulfonate (PFHxS) isomers were resolved using a biphenyl column with a gradient elution of methanol and 20 mM ammonium formate, achieving resolution factors (R) exceeding 1.5 for di-substituted branched isomers [5]. The elution order follows predictable patterns: linear isomers elute later than branched counterparts due to increased hydrophobic surface area, while internal branching (e.g., 3m-PFHxS) precedes terminal branching (e.g., iso-PFHxS) [5].
Table 1: Chromatographic Parameters for Sulfonate Isomer Separation
Parameter | LAS [4] | PFHxS [5] |
---|---|---|
Column | C18 (150 mm) | Biphenyl (250 mm) |
Mobile Phase | Acetonitrile/20 mM NH₄Ac | Methanol/20 mM NH₄HCO₂ |
Flow Rate (mL/min) | 0.3 | 0.25 |
Resolution (R) | 0.8–1.2 | 1.5–2.1 |
LOD (mg/L) | 0.03–0.07 | 0.004–0.03 |
Mass spectrometry (MS) enables precise identification of sulfonate degradation products, which often arise from thermal or oxidative stress. Tandem MS (MS/MS) with collision-induced dissociation (CID) is particularly effective for structural elucidation. For instance, linear alkyl benzenesulfonates yield characteristic fragment ions at m/z 80 (SO₃⁻) and m/z 169 (C₆F₁₃⁻) when subjected to ion-trap MS/MS, allowing differentiation between α- and β-sulfonated isomers [4]. Similarly, branched PFHxS isomers produce unique "9-series" fragments (e.g., m/z 319 for 1m-PFHxS) and "0-series" ions (e.g., m/z 180 for 3m-PFHxS) due to benzylic cleavage patterns [5].
High-resolution mass spectrometry (HRMS) further enhances specificity by assigning exact masses to degradation byproducts. In thermal degradation studies of propylene glycol alginate sodium sulfate (PSS), thermogravimetric analysis (TGA) coupled with quadrupole time-of-flight MS identified sulfonic acid derivatives (e.g., propylene glycol sulfonic acid, m/z 155.0118) and cyclic sulfones (m/z 213.0294) [2]. These byproducts form via sulfate ester cleavage and subsequent oxidation, highlighting the compound’s susceptibility to high-temperature degradation [2].
Table 2: Characteristic MS/MS Fragments of Sulfonate Isomers
Isomer Type | Primary Fragment (m/z) | Secondary Fragment (m/z) |
---|---|---|
Linear LAS [4] | 80 (SO₃⁻) | 169 (C₆F₁₃⁻) |
1m-PFHxS [5] | 319 (C₃F₇⁻) | 80 (SO₃⁻) |
iso-PFHxS [5] | 169 (C₂F₅⁻) | 230 (C₄F₈SO₃⁻) |
Nuclear magnetic resonance spectroscopy provides unparalleled insights into the molecular architecture of sodium propylene glycol sulfonate, particularly for confirming sulfonation sites and stereochemistry. While direct studies on this compound are limited, analogous investigations on perfluoroalkyl sulfonates (PFAS) demonstrate the utility of ¹⁹F-NMR for quantifying branching patterns [5]. For example, in PFHxS, ¹⁹F-NMR chemical shifts at δ -81.2 ppm (CF₃ groups) and δ -114.5 ppm (CF₂ groups) distinguish iso- from n-isomers [5].
¹H-NMR is equally critical for profiling hydrophilic regions of the molecule. In propylene glycol alginate sodium sulfate (PSS), proton resonances at δ 3.5–4.2 ppm (methylene glycol protons) and δ 5.1 ppm (anomeric protons of alginate) confirm esterification and sulfonation sites [3]. Cross-peaks in ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectra further map carbon-proton correlations, resolving ambiguities in glycosidic linkage patterns [3].
Table 3: Key NMR Chemical Shifts for Sulfonate Characterization
Functional Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁹F Shift (ppm) |
---|---|---|---|
Sulfonate (-SO₃⁻) | - | 110–115 | - |
Propylene Glycol | 3.5–4.2 | 65–70 | - |
CF₃ (branched) [5] | - | - | -81.2 |
CF₂ (linear) [5] | - | - | -114.5 |